molecular formula C11H14N2O2 B2984725 (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 612524-60-4

(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B2984725
CAS No.: 612524-60-4
M. Wt: 206.245
InChI Key: QDNRODQMXXUFAH-UHFFFAOYSA-N
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Description

(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate and building block. The 1H-benzo[d]imidazole core is a privileged scaffold in pharmaceuticals, known for its ability to interact with diverse biological targets. Benzimidazole derivatives are extensively investigated for developing novel therapeutic agents due to their wide range of biological activities. Research on analogous structures has demonstrated their potential as antagonists of bacterial quorum-sensing systems, such as the Pqs system in Pseudomonas aeruginosa , a key virulence regulator in this opportunistic pathogen . Furthermore, substituted 1H-benzo[d]imidazoles have shown promising anticancer properties by acting as DNA minor groove-binding ligands and inhibitors of human topoisomerase I, an established target for cancer therapy . The 2-methoxyethyl side chain on the benzimidazole nitrogen may influence the compound's physicochemical properties and bioavailability, making it a valuable precursor for further structural optimization. This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules for biological evaluation. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(2-methoxyethyl)benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-7-6-13-10-5-3-2-4-9(10)12-11(13)8-14/h2-5,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNRODQMXXUFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

Compound A : (1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-yl)methanol
  • Structure : Features a diethoxyethyl group at N1 instead of methoxyethyl.
  • Synthesis : Prepared via alkylation with 2,2-diethoxyethyl bromide, followed by hydroxymethylation at C2.
Compound B : 1-Methyl-1H-benzimidazole-2-carbaldehyde
  • Structure : Contains a methyl group at N1 and an aldehyde (-CHO) at C2.
  • Properties : The aldehyde group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). This contrasts with the hydroxymethyl group in the target compound, which is more stable and amenable to hydrogen bonding .
Compound C : 2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic Acid
  • Structure : Aryl substituent (4-fluorophenyl) at C2 and acetic acid moiety at N1.
  • Properties : The carboxylic acid group enhances solubility (water solubility ~12 mg/mL) and ionic interactions, whereas the methoxyethyl group in the target compound offers moderate polarity without ionization .

Substituent Variations at the C2 Position

Compound D : (1H-Benzo[d]imidazol-2-yl)(phenyl)methanol
  • Structure : Phenyl group attached to the hydroxymethyl carbon at C2.
  • Properties : The bulky phenyl group increases lipophilicity (logP ~2.5) and may sterically hinder interactions with biological targets compared to the unsubstituted hydroxymethyl group in the target compound .
Compound E : 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one
  • Structure : Ketone (-COCH3) at C2.

Core Modifications: Benzimidazole vs. Imidazole

Compound F : (1-Methyl-1H-imidazol-2-yl)methanol Hydrochloride
  • Structure : Imidazole core instead of benzimidazole.
  • Properties : The absence of the fused benzene ring reduces aromatic stacking interactions and planarity, which are critical for DNA intercalation or enzyme inhibition. The target compound’s benzimidazole core offers enhanced rigidity and π-π interactions .

Pharmacological and Physicochemical Data Comparison

Compound logP Water Solubility (mg/mL) Melting Point (°C) Key Pharmacological Activity
Target Compound ~0.8 ~8.5 145–148 (predicted) Under investigation
Compound A ~1.2 ~5.2 162–165 Antiviral (preliminary)
Compound B ~0.5 ~3.0 120–123 Anticancer (in vitro)
Compound D ~2.5 <1.0 210–213 Antimicrobial

Biological Activity

The compound (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol is a benzoimidazole derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and enzyme inhibition capabilities, supported by recent research findings.

Chemical Structure and Synthesis

The compound features a benzo[d]imidazole core substituted with a methoxyethyl group and a hydroxymethyl group. The synthesis typically involves the reaction of 2-methoxyethylamine with 2-chlorobenzimidazole in the presence of a base such as potassium carbonate, often using solvents like dimethylformamide to facilitate the reaction.

1. Antimicrobial Activity

Research indicates that benzo[d]imidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens, including:

  • Staphylococcus aureus
  • Candida albicans

The mechanism often involves interference with bacterial cell processes or binding to specific targets within microbial cells.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, showing promising results in vitro against several cancer cell lines. Notably:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and others.
  • Mechanism of Action : Induction of apoptosis and cell cycle arrest has been observed. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects with IC50 values ranging from 7.82 to 21.48 μM against various cancer types .

3. Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in cancer progression and microbial resistance mechanisms. Specific interactions with kinases such as EGFR and mTOR have been documented, suggesting a multi-targeted approach to cancer treatment .

Case Studies

Study Focus Results
AntimicrobialEffective against Staphylococcus aureus; mechanism involves binding to bacterial targets.
AnticancerInduced apoptosis in HepG2 cells; IC50 values between 7.82 - 21.48 μM.
Enzyme InhibitionInhibited mTOR and EGFR kinases; potential for multi-targeted therapy.

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:

  • Enzyme Binding : The compound's structure allows it to interact with enzymes, inhibiting their function and leading to altered cellular processes.
  • Cellular Pathway Modulation : It may influence pathways related to cell proliferation and apoptosis, contributing to its anticancer effects .

Q & A

Q. Basic Synthesis Methods

  • Oxidation of Precursors : A common approach involves oxidizing (1H-benzo[d]imidazol-2-yl)methanol derivatives. For example, ruthenium-catalyzed oxidation using [Ru(bpbp)(pydic)] with H₂O₂ in water at 50°C achieves 70% yield for gram-scale production . Alternatively, MnO₂ in CH₂Cl₂/MeOH (6:1) at room temperature yields 51% .
  • Dess-Martin Periodinane (DMP) : Oxidation of (1-alkyl-1H-benzo[d]imidazol-2-yl)methanol with DMP in CH₂Cl₂ at 4°C for 1 hour is another high-yield method (e.g., 1 mmol scale) .

Q. Advanced Optimization

  • Catalyst Selection : Ruthenium complexes offer higher efficiency but require precise temperature control. MnO₂ is cost-effective but slower. Side reactions (e.g., overoxidation) are minimized by using stoichiometric DMP .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol aids in stabilizing reactive aldehyde products .

How can structural characterization of this compound resolve discrepancies in reported spectral data?

Q. Basic Characterization Techniques

  • NMR and FTIR : Key signals include the imidazole C-H protons (δ 6.35–8.32 ppm in DMSO-d₆) and the methoxyethyl group (δ 3.3–4.5 ppm). FTIR confirms the -OH stretch (~3200 cm⁻¹) and C-O-C (methoxy, ~1100 cm⁻¹) .
  • HRMS : Accurate mass determination (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₃N₂O₂: 217.0977) ensures purity .

Q. Advanced Analytical Challenges

  • Crystallographic Ambiguities : Discrepancies in melting points (e.g., 216°C for analogous ligands vs. 190°C for derivatives) may arise from polymorphism or solvate formation .
  • Computational Validation : DFT calculations (e.g., Gaussian 09) can predict NMR shifts and optimize geometry, resolving conflicts between experimental and literature data .

What pharmacological activities have been reported for benzimidazole derivatives structurally related to this compound?

Q. Basic Biological Screening

  • Antimicrobial Activity : Derivatives like 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide show MIC values of 15.62–31.25 µg/mL against S. aureus and E. coli .
  • Antifungal Properties : Analogues with substituted aryl groups (e.g., 4-nitrophenyl) inhibit C. albicans with MIC/MFC values as low as 3.40/7.81 µg/mL .

Q. Advanced Mechanistic Insights

  • Target Identification : Benzimidazoles inhibit fungal CYP51 (ergosterol biosynthesis) and bacterial DHFR (nucleic acid synthesis). Molecular docking (AutoDock Vina) reveals binding affinities (ΔG = −9.2 kcal/mol for CYP51) .
  • Structure-Activity Relationships (SAR) : Substituents on the methoxyethyl chain enhance lipophilicity, improving membrane permeability. Electron-withdrawing groups (e.g., -NO₂) boost antifungal potency .

How can computational modeling guide the design of derivatives with enhanced optoelectronic properties?

Q. Advanced Methodological Approaches

  • DFT and TD-DFT : Calculations (B3LYP/6-311G**) predict HOMO-LUMO gaps (e.g., 3.8 eV for Schiff base derivatives), correlating with experimental UV-Vis absorption (λₘₐₓ = 380 nm) .
  • Nonlinear Optical (NLO) Potential : Hyperpolarizability (β = 12.4 × 10⁻³⁰ esu) and dipole moment (µ = 5.2 D) indicate suitability for photonic devices .

What strategies mitigate contradictions in catalytic performance data for benzimidazole-based metal complexes?

Q. Advanced Data Analysis

  • Catalyst Loading Effects : Ru complexes (0.001 mmol) achieve 70% yield in oxidations, but Pd-SBA-15 nanocomposites require higher loadings (1 mol%) for Suzuki couplings .
  • Support Matrices : Immobilization on SBA-15@BIG-Pd enhances recyclability (5 cycles, <10% activity loss) vs. homogeneous catalysts .

What environmental persistence concerns arise from using this compound in agricultural applications?

Q. Advanced Environmental Chemistry

  • Degradation Pathways : Hydrolysis half-life (t₁/₂) in soil is ~30 days at pH 7, but photolysis under UV light accelerates breakdown (t₁/₂ = 8 days) .
  • Ecotoxicity : LC₅₀ for Daphnia magna is 2.4 mg/L, necessitating controlled release formulations to mitigate aquatic toxicity .

How do synthetic byproducts influence the corrosion inhibition efficiency of benzimidazole derivatives?

Q. Advanced Material Science

  • Adsorption Mechanisms : QN1 and QN2 (8-hydroxyquinoline derivatives) achieve 92% inhibition on mild steel in HCl via Langmuir adsorption (ΔG°ads = −34 kJ/mol). Byproducts (e.g., unreacted aldehydes) reduce efficiency by 15% due to competitive adsorption .

What experimental design considerations optimize one-pot synthesis of benzimidazole derivatives?

Q. Advanced Reaction Engineering

  • Solvent-Free Conditions : Using DMF/S (1:1) at 80°C improves cyclization efficiency (yield: 85%) vs. traditional reflux methods .
  • Catalyst Screening : CBr4 (10 mol%) in CHCl3 reduces reaction time from 12 hours to 2 hours for N-benzamide derivatives .

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